![molecular formula C20H22Br2N4O2 B14380223 2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] CAS No. 89474-04-4](/img/structure/B14380223.png)
2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] is a synthetic organic compound characterized by the presence of a piperazine ring linked to two acetamide groups, each substituted with a 4-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] typically involves the reaction of piperazine with 4-bromophenyl acetic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and the acetic acid derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]
- 2,2’-(Piperazine-1,4-diyl)bis[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide]
- 2,2’-(1,4-Piperazinediyl)bis-pyrimidine
Uniqueness
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to similar compounds without bromine substitution .
Propiedades
Número CAS |
89474-04-4 |
|---|---|
Fórmula molecular |
C20H22Br2N4O2 |
Peso molecular |
510.2 g/mol |
Nombre IUPAC |
2-[4-[2-(4-bromoanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C20H22Br2N4O2/c21-15-1-5-17(6-2-15)23-19(27)13-25-9-11-26(12-10-25)14-20(28)24-18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) |
Clave InChI |
UYAZYZOGUGOCLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)CC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


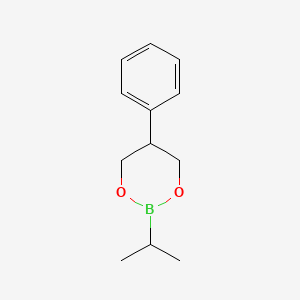
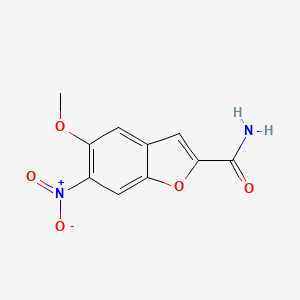
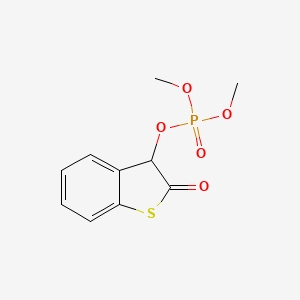
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)

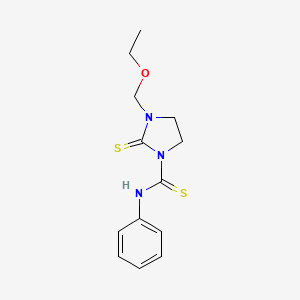
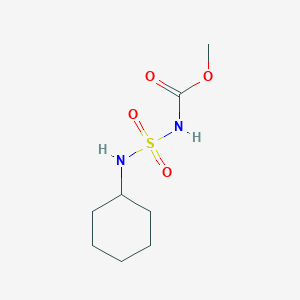
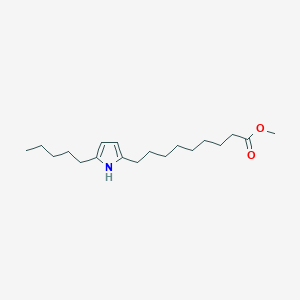
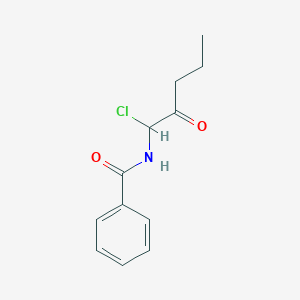
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
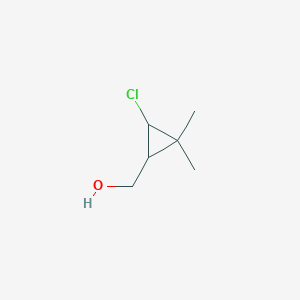
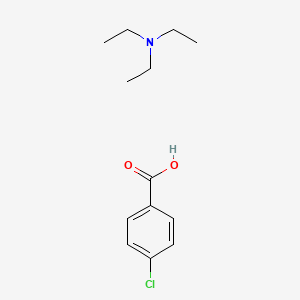
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
